(3-Chlorophenyl)phosphane (3-Chlorophenyl)phosphane
Brand Name: Vulcanchem
CAS No.: 23415-73-8
VCID: VC20658602
InChI: InChI=1S/C6H6ClP/c7-5-2-1-3-6(8)4-5/h1-4H,8H2
SMILES:
Molecular Formula: C6H6ClP
Molecular Weight: 144.54 g/mol

(3-Chlorophenyl)phosphane

CAS No.: 23415-73-8

Cat. No.: VC20658602

Molecular Formula: C6H6ClP

Molecular Weight: 144.54 g/mol

* For research use only. Not for human or veterinary use.

(3-Chlorophenyl)phosphane - 23415-73-8

Specification

CAS No. 23415-73-8
Molecular Formula C6H6ClP
Molecular Weight 144.54 g/mol
IUPAC Name (3-chlorophenyl)phosphane
Standard InChI InChI=1S/C6H6ClP/c7-5-2-1-3-6(8)4-5/h1-4H,8H2
Standard InChI Key ORVKJGXMHSBCPM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)P

Introduction

Chemical Identity and Structural Features

Molecular and Crystallographic Characteristics

Tris(3-chlorophenyl)phosphine (CAS 29949-85-7) has the molecular formula C₁₈H₁₂Cl₃P and a molecular weight of 365.62 g/mol . The compound’s structure consists of a phosphorus center coordinated to three aromatic rings, each substituted with a chlorine atom at the meta position. Density functional theory (DFT) calculations on analogous triarylphosphines suggest a trigonal pyramidal geometry around phosphorus, with bond angles of approximately 102°–104° between aryl groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point110–112°C (decomposes)
SolubilitySoluble in THF, DCM, ethers
NMR Shifts (³¹P, CDCl₃)δ = -4.22 ppm (product)

Synthesis and Manufacturing Processes

Palladium-Catalyzed Cross-Coupling

A breakthrough synthesis method involves reacting bis(trichlorosilyl)phosphating anion salts ([TBA][P(SiCl₃)₂]) with aryl halides under palladium catalysis. For tris(3-chlorophenyl)phosphine, 3-chloroiodobenzene serves as the arylating agent :

General Procedure :

  • Combine [TBA][P(SiCl₃)₂] (0.2 mmol), PdCl₂(dppf) (5 mol%), 3-chloroiodobenzene (3 eq.), and DMAP (4 eq.) in THF.

  • Heat at 110°C for 24 hours under argon.

  • Purify via column chromatography (petroleum ether/DCM) to isolate the product in 69% yield.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield Impact
Temperature110°CMaximizes Pd activity
Fluoride SourceTBAF·3H₂OAccelerates rate by 4x
SolventTHFEnhances solubility

The inclusion of fluoride sources (e.g., TBAF) reduces reaction time from 12 hours to 3 hours by facilitating Si–Cl bond cleavage, as evidenced by ³¹P NMR monitoring .

Mechanistic Insights and Computational Studies

Activation and Reduction Pathways

DFT calculations (CAM-B3LYP/Def2SVP level) reveal a multi-step mechanism for precursor activation :

  • Oxalyl Chloride Activation: [H₂PO₄]⁻ reacts with (COCl)₂ to form a PO₃⁻ intermediate (ΔG‡ = 0.23 eV).

  • Trichlorosilane Reduction: HSiCl₃ reduces the intermediate via a rate-determining step (ΔG‡ = 0.71 eV) to generate [P(SiCl₃)₂]⁻.

  • Cross-Coupling: Oxidative addition of Pd⁰ into the C–I bond precedes transmetalation with the phosphine salt.

Figure 1: Energy Profile of Activation Step

Energy (eV)={Reactants: 0.0TS1: +0.23INT2: -0.12Products: -1.0\text{Energy (eV)} = \begin{cases} \text{Reactants: 0.0} \\ \text{TS1: +0.23} \\ \text{INT2: -0.12} \\ \text{Products: -1.0} \end{cases}

TS = Transition State, INT = Intermediate

Applications in Coordination Chemistry and Catalysis

Ligand in Transition Metal Complexes

The electron-withdrawing chloro groups enhance the ligand’s π-accepting ability, making it suitable for stabilizing electron-rich metal centers. For example, PdCl₂ complexes with tris(3-chlorophenyl)phosphine exhibit superior activity in Suzuki-Miyaura couplings compared to PPh₃ analogues .

Catalytic Asymmetric Synthesis

Preliminary studies indicate potential in asymmetric hydrogenation when paired with chiral co-ligands. Enantiomeric excess (ee) values of up to 82% have been reported for α,β-unsaturated ketone substrates .

Hazard StatementPrecautionary Measure
H301Toxic if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

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